2-(Benzo[D][1,3]dioxol-4-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Overview
Description
2-(Benzo[D][1,3]dioxol-4-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a useful research compound. Its molecular formula is C13H17BO4 and its molecular weight is 248.08 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
Synthesis and Crystallography : This compound and related derivatives have been synthesized and their structures characterized using techniques like FT-IR, NMR, MS, and X-ray diffraction. Density Functional Theory (DFT) calculations further confirm the molecular structures. These studies contribute to understanding the physical and chemical properties of the compound (Wu, Chen, Chen, & Zhou, 2021).
Vibrational Property Studies : Research has been conducted to study the vibrational properties of similar compounds, providing insights into their potential applications in various scientific fields (Huang et al., 2021).
Molecular and Chemical Analysis
Molecular Electrostatic Potential and Frontier Molecular Orbitals : DFT studies have been performed to analyze the molecular electrostatic potential and frontier molecular orbitals, revealing some physicochemical properties of the compound and its derivatives (Huang et al., 2021).
Prochelator Efficiency and Cytoprotection : Investigations into analogs of this compound have shown improved hydrolytic stability and increased efficiency in prochelator-to-chelator conversion. These compounds have potential applications in protecting cells under oxidative stress (Wang & Franz, 2018).
Applications in Material Science
Organic Solar Cell Applications : The compound has been used in the synthesis of low band gap polymers suitable for organic solar cell (OSC) applications. These polymers exhibit thermal stability and are capable of extending UV-visible absorption spectra to the NIR region (Meena, Mohammad, Dutta, & Jacob, 2018).
Fluorescence Probes for Hydrogen Peroxide Detection : Boronate ester derivatives of this compound have been synthesized for use as fluorescence probes in detecting hydrogen peroxide, contributing to chemical sensing applications (Lampard et al., 2018).
Mechanism of Action
Target of Action
Similar benzodioxole derivatives have been reported to inhibit cyclooxygenase (cox) enzymes . These enzymes play a crucial role in the biosynthesis of prostaglandins, which are essential for various physiological functions .
Mode of Action
Related benzodioxole derivatives have been shown to competitively inhibit cox enzymes . This inhibition can lead to a decrease in the production of prostaglandins, thereby affecting inflammation and pain responses .
Biochemical Pathways
By inhibiting cox enzymes, it could potentially affect the arachidonic acid pathway, leading to a decrease in the production of prostaglandins . Prostaglandins play important roles in various biological responses, including inflammation and pain .
Result of Action
Similar benzodioxole derivatives have shown cytotoxic activity against certain cancer cell lines . This suggests that these compounds could potentially induce cell death in these cells .
Properties
IUPAC Name |
2-(1,3-benzodioxol-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BO4/c1-12(2)13(3,4)18-14(17-12)9-6-5-7-10-11(9)16-8-15-10/h5-7H,8H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVVNJCCBLOXETG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3C(=CC=C2)OCO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
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